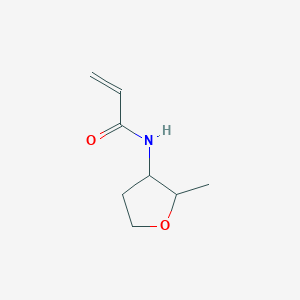

N-(2-methyloxolan-3-yl)prop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methyloxolan-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-8(10)9-7-4-5-11-6(7)2/h3,6-7H,1,4-5H2,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGSDGLUZFUHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of N 2 Methyloxolan 3 Yl Prop 2 Enamide

Mechanistic Investigations of the Prop-2-enamide Moiety's Reactivity

The prop-2-enamide portion of the molecule is an α,β-unsaturated carbonyl system, which dictates its primary modes of reactivity. The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack.

Michael Addition Pathways

The quintessential reaction of the acrylamide (B121943) functionality is the Michael addition, or conjugate addition. In this reaction, a nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond. The reaction is typically base-catalyzed, with the base serving to generate the nucleophile.

The mechanism proceeds in a series of steps:

Nucleophile activation: A base removes a proton from the nucleophile (Nu-H), generating the active nucleophilic species (Nu-).

Nucleophilic attack: The nucleophile attacks the β-carbon of the prop-2-enamide moiety, leading to the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base (B-H), to yield the final adduct.

A variety of nucleophiles can participate in Michael addition reactions with acrylamides, with the reactivity being influenced by the nature of the nucleophile and the reaction conditions. Thiols are particularly effective nucleophiles for this transformation. The presence of nearby positively charged amino acid residues, such as lysine (B10760008) and arginine, can facilitate the Michael addition by stabilizing the resulting adduct. nih.gov

Table 1: Common Nucleophiles in Michael Addition to Acrylamides

| Nucleophile Class | Example | Reactivity |

|---|---|---|

| Thiolates | R-S⁻ | High |

| Amines | R-NH₂ | Moderate to High |

| Enolates | CH₃COCH₂⁻ | Moderate |

| Cyanides | CN⁻ | Moderate |

The rate of Michael addition to N-substituted acrylamides is also influenced by substituents on the nitrogen atom and the α or β carbons. Generally, electron-withdrawing groups on the nitrogen enhance the electrophilicity of the β-carbon, increasing the reaction rate. nih.gov Conversely, bulky substituents on the nitrogen or the alkene can sterically hinder the approach of the nucleophile. In the case of N-(2-methyloxolan-3-yl)prop-2-enamide, the oxolane substituent is not expected to exert a strong electronic effect on the acrylamide moiety.

Recent research has also explored anti-Michael addition reactions with acrylamide derivatives, facilitated by palladium catalysis, which allows for the addition of nucleophiles to the α-carbon. miragenews.com

Free-Radical and Ionic Polymerization Mechanisms

The carbon-carbon double bond in the prop-2-enamide group allows this compound to undergo polymerization reactions. Both free-radical and ionic mechanisms are plausible.

Free-Radical Polymerization: This is a common method for polymerizing acrylamide-based monomers and proceeds via the standard steps of initiation, propagation, and termination. researchgate.netnih.gov

Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or a persulfate, decomposes upon heating or irradiation to generate initial radicals. uobaghdad.edu.iqmst.edu These radicals then add to the double bond of the monomer, forming a new radical species.

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. This step repeats, leading to the formation of a high molecular weight polymer.

Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

The kinetics of free-radical copolymerization involving N-substituted acrylamides can be complex, with reactivity ratios of the comonomers playing a crucial role in the final polymer composition. nih.gov

Ionic Polymerization: Acrylamide monomers can also undergo ionic polymerization, though this is less common than free-radical polymerization.

Anionic Polymerization: This method is sensitive to the presence of acidic protons. For N-substituted acrylamides, the presence of a labile hydrogen atom can lead to proton transfer reactions, complicating the polymerization and potentially leading to the formation of heterochain polymers instead of the expected carbon-chain polymers. neliti.com Some N,N-disubstituted acrylamides, however, can be polymerized anionically to produce polymers with controlled tacticity. acs.org Given the N-H proton in this compound, anionic polymerization may be challenging.

Cationic Polymerization: Acrylamides are generally not susceptible to cationic polymerization due to the electron-withdrawing nature of the carbonyl group, which deactivates the double bond towards electrophilic attack.

The use of ionic liquids as reaction media has been shown to influence the polymerization behavior of acrylamide-based copolymers, in some cases leading to a more uniform distribution of monomers and enhanced properties of the resulting polymers. researchgate.netbohrium.commdpi.com

Reactivity of the Oxolane Ring System

The oxolane, or tetrahydrofuran (B95107) (THF), ring in this compound is a saturated five-membered cyclic ether. It is generally a stable and relatively unreactive moiety, often used as a solvent in organic reactions. nih.govresearchgate.netnih.govmdpi.com However, under certain conditions, it can undergo specific transformations.

Ring-Opening Reactions and Derivatization

The ring-opening of tetrahydrofuran derivatives typically requires harsh conditions, such as strong acids or bases, or the use of Lewis acids to activate the ether oxygen. acs.orgresearchgate.net

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the ether oxygen can be protonated, making the ring more susceptible to nucleophilic attack. This can lead to the formation of a diol or other bifunctional compounds, depending on the nucleophile present.

Lewis Acid-Mediated Ring Opening: Lewis acids can coordinate to the ether oxygen, activating the ring for cleavage by a nucleophile. researchgate.net

Reductive Cleavage: The THF ring can be cleaved under reducing conditions, for example, using certain metal catalysts.

It is important to note that the conditions required for oxolane ring-opening are generally more forcing than those needed for reactions at the prop-2-enamide moiety. This allows for selective functionalization of the acrylamide group while leaving the oxolane ring intact.

Functional Group Transformations on the Oxolane Scaffold

While the oxolane ring itself is robust, it is possible to perform functional group transformations on substituents attached to the ring, provided the reagents used are compatible with the amide and alkene functionalities. For this compound, the primary site for such transformations would be the methyl group at the 2-position or the C-H bonds of the ring itself.

Oxidation: Strong oxidizing agents can potentially oxidize the C-H bonds of the ether ring, particularly those adjacent to the oxygen atom. chemicalbook.com

Metalation: It is possible to deprotonate the C-H bonds adjacent to the ether oxygen using strong organometallic bases, which could then be followed by reaction with an electrophile. chemicalbook.com However, the acidity of the N-H proton in the amide group would likely interfere with this process.

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound allows for the possibility of intramolecular reactions, leading to the formation of new cyclic structures.

Intramolecular Cyclization: Under certain conditions, intramolecular cyclization could occur. For instance, a radical generated on the oxolane ring could potentially add to the acrylamide double bond. ntu.edu.tw Similarly, under basic conditions, an intramolecular Michael addition could be envisioned if a nucleophilic center can be generated on the oxolane ring. Photoredox catalysis has been employed for the intramolecular cyclization of N-aryl acrylamides to form oxindole (B195798) derivatives. mdpi.com Acid-catalyzed intramolecular cyclization of related amide systems has also been reported to form heterocyclic structures. nih.govfrontiersin.org

Rearrangement Pathways: Rearrangement reactions of the oxolane ring, such as ring expansion or contraction, are also conceivable, though they typically require specific catalysts or photochemical conditions. rsc.orgresearchgate.netrsc.orgnih.gov For example, photochemical ring expansion of oxetanes to tetrahydrofurans has been demonstrated. rsc.orgrsc.orgnih.gov

Table 2: Summary of Potential Reactivity

| Moiety | Reaction Type | Conditions / Reagents | Potential Outcome |

|---|---|---|---|

| Prop-2-enamide | Michael Addition | Base, Nucleophiles (e.g., thiols, amines) | C-N or C-S bond formation at β-carbon |

| Prop-2-enamide | Free-Radical Polymerization | Radical Initiator (e.g., AIBN) | Poly(this compound) |

| Oxolane Ring | Ring Opening | Strong Acid / Lewis Acid | Cleavage of the ether ring |

| Whole Molecule | Intramolecular Cyclization | Radical initiators, Photoredox catalysts | Formation of new bicyclic structures |

Stereochemical Implications in Reaction Pathways

Due to the absence of specific research on this compound, a detailed analysis of the stereochemical implications in its reaction pathways cannot be provided. The stereochemistry of reactions involving this compound would be influenced by the chiral centers present in the 2-methyloxolan-3-yl moiety. The approach of reagents to the molecule would be dictated by the spatial arrangement of the methyl group and the amide linkage on the oxolane ring, potentially leading to diastereoselective outcomes. However, without experimental data, any discussion on specific reaction pathways and their stereochemical outcomes would be purely speculative.

Chemo- and Regioselectivity in Complex Reaction Environments

Similarly, a comprehensive discussion on the chemo- and regioselectivity of this compound in complex reaction environments is hampered by the lack of specific studies. The acrylamide functional group is known to participate in various reactions, including Michael additions and polymerizations. The oxolane ring also presents potential sites for reaction, such as ring-opening under certain conditions. In a complex reaction environment with multiple electrophiles and nucleophiles, the chemo- and regioselectivity would depend on a variety of factors including the nature of the reactants, catalysts, and reaction conditions. Without empirical data for this compound, a detailed and accurate prediction of its behavior is not feasible.

Advanced Spectroscopic and Structural Characterization of N 2 Methyloxolan 3 Yl Prop 2 Enamide

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Specific vibrational frequencies corresponding to the functional groups (e.g., N-H stretch, C=O stretch, C=C stretch) of N-(2-methyloxolan-3-yl)prop-2-enamide have not been reported.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Elucidation

The precise mass-to-charge ratio (m/z) of the molecular ion, which would confirm the elemental composition, is not available.

X-ray Crystallography for Definitive Solid-State Structure Determination

There is no evidence of a single-crystal X-ray diffraction study having been performed on this compound, and therefore, no data on its crystal system, space group, or atomic coordinates are available.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration

The determination of the absolute configuration of chiral molecules is a critical aspect of their complete structural elucidation. For this compound, which possesses stereogenic centers, chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), offer a powerful tool for assigning the three-dimensional arrangement of its atoms. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its stereochemistry.

The application of ECD to determine the absolute configuration of this compound involves a combined experimental and computational approach. Experimentally, the ECD spectrum of a purified enantiomer is recorded. This spectrum is then compared with theoretical spectra generated for each possible enantiomer using quantum mechanical calculations, most notably Time-Dependent Density Functional Theory (TDDFT). A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

The chromophores within the this compound molecule are responsible for its ECD signature. The primary chromophore is the prop-2-enamide (acrylamide) moiety, which contains a π → π* and an n → π* electronic transition associated with the conjugated system and the amide group, respectively. The chiral environment created by the substituted oxolane ring induces circular dichroism in these transitions, resulting in characteristic positive or negative Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the stereogenic centers.

In a typical analysis, the first step involves a conformational search for the molecule to identify its most stable conformers in solution. Subsequently, the ECD spectra for each of these low-energy conformers are calculated using TDDFT. A Boltzmann-weighted average of the individual conformer spectra is then computed to generate the final theoretical ECD spectrum for a given enantiomer. The predicted spectrum for the other enantiomer will be a mirror image. The absolute configuration of the synthesized compound is then assigned by matching the sign and general shape of the experimental ECD curve with one of the computationally predicted spectra.

While specific experimental data for this compound is not available in the public domain, a hypothetical set of data is presented below to illustrate the expected results from such an analysis. The table outlines the predicted key electronic transitions and their corresponding rotatory strengths (R), which determine the sign and intensity of the Cotton effects in the ECD spectrum for a hypothetical (2R,3S) enantiomer.

Hypothetical Calculated ECD Data for (2R,3S)-N-(2-methyloxolan-3-yl)prop-2-enamide

| Excitation Wavelength (nm) | Electronic Transition | Rotatory Strength (R, 10-40 cgs) | Corresponding Cotton Effect |

|---|---|---|---|

| ~245 | n → π* (amide) | -5.8 | Negative |

| ~210 | π → π* (conjugated system) | +15.2 | Positive |

This illustrative table demonstrates that for the hypothetical (2R,3S)-enantiomer, a negative Cotton effect would be observed around 245 nm, corresponding to the n → π* transition of the amide, and a stronger positive Cotton effect would be seen around 210 nm from the π → π* transition. The experimental confirmation of such a pattern would provide strong evidence for the assignment of the (2R,3S) absolute configuration.

Computational Chemistry and Theoretical Investigations of N 2 Methyloxolan 3 Yl Prop 2 Enamide

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the molecular and electronic properties of a compound.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the flexibility and dynamic behavior of a molecule.

Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict how N-(2-methyloxolan-3-yl)prop-2-enamide might react and the energy barriers associated with these reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate. Calculating the energy of these transition states allows for the determination of the activation energy, providing a quantitative measure of the reaction rate.

Activation Energy Calculations

Activation energy (Ea) or the Gibbs free energy of activation (ΔG‡) is a critical parameter in chemical kinetics, representing the energy barrier that must be overcome for a reaction to occur. Lower activation energies correspond to faster reaction rates. For this compound, the most characteristic reaction is the Michael addition of a nucleophile to the β-carbon of the prop-2-enamide group. nih.gov

Computational methods, particularly Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are employed to calculate these energy barriers. researchgate.net Functionals such as M06-2X and CAM-B3LYP are often used for kinetic studies. researchgate.net The calculations involve optimizing the geometries of the reactants and the transition state (the highest point on the energy profile connecting reactants and products). The activation energy is then determined as the energy difference between the transition state and the reactants.

Studies on various N-substituted acrylamides have shown that the nature of the substituent significantly influences the activation energy. rsc.org Factors like the electronic-donating or -withdrawing properties and the steric bulk of the N-substituent—in this case, the 2-methyloxolan-3-yl group—can modulate the electrophilicity of the β-carbon and affect the stability of the transition state. Solvent effects are also crucial and are typically modeled using continuum models like the Polarizable Continuum Model (PCM). researchgate.net

For illustrative purposes, the following table presents hypothetical activation energies for the Michael addition of methanethiol (B179389) to this compound, calculated in different environments. The values are typical for such reactions and demonstrate the expected trend of stabilization of the polar transition state in more polar solvents, leading to a lower energy barrier. biorxiv.orgnih.gov

| Computational Environment | Calculated ΔG‡ (kcal/mol) |

|---|---|

| Gas Phase | 28.5 |

| Methanol (PCM) | 21.2 |

| Water (PCM) | 19.8 |

Reaction Coordinate Analysis

A reaction coordinate analysis provides a detailed map of the energy changes as reactants are converted into products. This analysis, also known as mapping the potential energy surface, identifies all stationary points along the reaction pathway, including reactants, products, transition states, and any intermediates. nih.gov For the Michael addition to this compound, this analysis can elucidate the precise mechanism of the reaction.

Computational techniques like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path between reactants and products. rsc.org The analysis typically reveals that the Michael addition is a stepwise process. nih.gov The reaction begins with the formation of a reactant complex, proceeds through a transition state corresponding to the nucleophilic attack on the β-carbon, and leads to a carbanion or enolate intermediate. nih.govnih.gov This intermediate then undergoes protonation to form the final product complex.

A detailed analysis would involve characterizing the geometry (bond lengths and angles) of each stationary point. For instance, in the transition state, the bond between the nucleophile (e.g., the sulfur of a thiol) and the β-carbon is partially formed. Understanding the structure and energy of these points is crucial for a complete picture of the reaction mechanism.

The table below provides a hypothetical summary of the key points along the reaction coordinate for the addition of methanethiol. The relative energies and key geometrical parameters are illustrative of a typical Michael addition pathway.

| Stationary Point | Description | Key Bond Distance (Å) (S---Cβ) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactant Complex | Initial association of reactants | > 3.5 | 0.0 |

| Transition State (TS) | Nucleophilic attack | ~ 2.4 | +19.8 |

| Intermediate | Carbanion/enolate formation | ~ 1.9 | +8.3 |

| Product Complex | Final adduct association | ~ 1.9 | -3.2 |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of a series of compounds based on their structural and electronic properties, known as molecular descriptors. mdpi.com For a class of compounds like analogues of this compound, a QSRR model could predict their rate of reaction with a biological nucleophile, such as glutathione. nih.gov

Developing a QSRR model involves several steps:

Creating a Dataset: A series of analogues of this compound is designed, typically by introducing various substituents on the oxolane ring.

Calculating Descriptors: For each analogue, a set of theoretical molecular descriptors is calculated using quantum mechanics or other computational methods. Important descriptors for acrylamide (B121943) reactivity include electronic properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the global electrophilicity index (ω), and partial atomic charges, as well as steric parameters. nih.govrsc.org

Measuring Reactivity: The reaction rates (e.g., second-order rate constants, k) for the reaction of each analogue with a standard nucleophile are measured experimentally.

Model Building: Statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the measured reactivity. nih.govdigitellinc.com

Such a model can then be used to predict the reactivity of new, unsynthesized analogues, guiding the design of compounds with a desired reactivity profile.

The following table presents hypothetical data for a QSRR study on a small set of analogues, illustrating the relationship between calculated descriptors and a predicted reactivity parameter.

| Analogue (Substituent on Oxolane Ring) | LUMO Energy (eV) | Electrophilicity Index (ω) | Predicted log(k_GSH) |

|---|---|---|---|

| None (Parent Compound) | -0.55 | 1.52 | -2.50 |

| 5-Fluoro | -0.65 | 1.68 | -2.15 |

| 4-Methyl | -0.51 | 1.45 | -2.71 |

| 5-Cyano | -0.78 | 1.85 | -1.88 |

Application of In Silico Screening Methodologies to Identify Novel Analogues and Reactivities

In silico screening involves the use of computational methods to search large virtual libraries of compounds to identify molecules with specific desired properties, thereby accelerating the discovery process. nih.gov For this compound, these methodologies can be applied to discover novel analogues with tailored reactivity profiles for applications such as targeted covalent inhibitors. rsc.orglifechemicals.com

The process typically involves a workflow that combines different computational tools:

Virtual Library Generation: A large library of virtual compounds is created based on the this compound scaffold, incorporating a wide diversity of chemical substituents.

Filtering and Prediction: The library is filtered using the QSRR models described previously to predict the intrinsic reactivity of each analogue. This allows for the selection of compounds within a specific reactivity window, which is crucial for balancing on-target potency with off-target toxicity. mdpi.com

Molecular Docking: For applications like drug design, covalent docking simulations are performed. These simulations predict how the selected analogues bind to a target protein and form a covalent bond with a nucleophilic residue (e.g., cysteine). nih.govfrontiersin.org The docking scores provide an estimate of binding affinity.

Prioritization: Based on the predicted reactivity and docking scores, a smaller subset of promising compounds is prioritized for chemical synthesis and experimental testing.

This approach significantly reduces the time and resources required for discovery by focusing experimental efforts on the most promising candidates. The table below shows hypothetical results from a small-scale in silico screen to identify potential covalent inhibitors for a hypothetical protein kinase target.

| Compound ID | Modification | Predicted Reactivity (log(k_GSH)) | Covalent Docking Score (kcal/mol) |

|---|---|---|---|

| ANA-001 | Parent Compound | -2.50 | -7.8 |

| ANA-127 | 5-phenyl substitution | -2.45 | -9.5 |

| ANA-215 | 4-pyridyl substitution | -2.38 | -10.1 |

| ANA-304 | 5-(4-chlorophenyl) substitution | -2.31 | -10.8 |

Research on this compound Polymerization Not Found

Following a comprehensive search of available scientific literature and databases, no specific research was identified pertaining to the polymerization behavior and macromolecular architecture of the chemical compound this compound. Consequently, the detailed article requested on this subject cannot be generated at this time due to a lack of empirical data.

Without access to experimental findings on its polymerization kinetics, reactivity ratios with other monomers, or its behavior under different polymerization techniques (such as free-radical polymerization, RAFT, or ATRP), any attempt to construct the requested article would be speculative and lack the required scientific accuracy.

Further research and investigation into the synthesis and polymerization of this compound are necessary before a comprehensive and factual article on its properties and applications can be written.

An extensive search for scientific literature detailing the use of the specific monomer This compound in the fabrication of molecularly imprinted polymers (MIPs) did not yield specific research findings. There is no available data in the public domain concerning the study of its template recognition, imprinting efficiency, or the optimization of polymerization conditions for creating MIPs with a defined macromolecular architecture using this particular compound.

Therefore, it is not possible to provide a detailed article on the "Polymerization Behavior and Macromolecular Architecture of this compound" that adheres to the requested outline, as no published research could be found to support the sections on:

Polymerization Behavior and Macromolecular Architecture of N 2 Methyloxolan 3 Yl Prop 2 Enamide

Fabrication of Molecularly Imprinted Polymers (MIPs) from the Monomer

Optimization of Polymerization Conditions for MIP Architecture

Further research or de novo studies would be required to generate the specific data requested for N-(2-methyloxolan-3-yl)prop-2-enamide.

Applications in Advanced Materials Science Derived from N 2 Methyloxolan 3 Yl Prop 2 Enamide Polymers

Development of Functional Polymer Materials

The combination of a hydrophilic amide group and a cyclic ether in the monomer unit suggests that the resulting polymer could be tailored for various functional applications.

Polymers containing ether linkages, such as those in the methyloxolane ring, can exhibit temperature-responsive behavior in aqueous solutions, specifically a lower critical solution temperature (LCST). This phenomenon, where the polymer transitions from a soluble to an insoluble state above a certain temperature, is the foundation for creating "smart" materials. Poly(N-(2-methyloxolan-3-yl)prop-2-enamide) could potentially be designed to have a tunable LCST, making it a candidate for applications in areas such as:

Drug Delivery Systems: Smart polymers can be engineered to release a therapeutic agent in response to a specific stimulus, like the slightly elevated temperatures found in tumor microenvironments.

Sensors: Changes in the polymer's solubility or conformation in response to external stimuli could be translated into a detectable signal.

Actuators: The swelling and deswelling of the polymer in response to temperature changes could be harnessed to create micro-scale mechanical devices.

| Potential Stimulus | Anticipated Polymer Response | Potential Application |

| Temperature | Phase transition (LCST) | Controlled drug release, smart surfaces |

| pH | Swelling/deswelling | pH-sensitive hydrogels |

| Light | Conformational change | Photo-responsive coatings |

The inherent properties of poly(this compound) could be further enhanced by incorporating it into composite materials. The polar nature of the amide and ether groups would likely promote good adhesion to a variety of inorganic fillers, such as silica, clay, or carbon nanotubes.

Potential Reinforcing Agents and Their Effects:

Nanoclay: Could improve mechanical strength and thermal stability.

Carbon Nanotubes: Could introduce electrical conductivity and enhance mechanical properties.

Cellulose Nanocrystals: Could create biocompatible and biodegradable composites with improved strength.

Surface Modification and Coating Technologies

The ability to modify surfaces is crucial for a wide range of technologies. Polymers of this compound could be used to create coatings with specific functionalities. The hydrophilic nature of the polymer would likely lead to coatings with good wettability and anti-fouling properties, which are desirable in biomedical devices and marine applications to prevent the adhesion of proteins and microorganisms.

Techniques such as graft polymerization could be employed to covalently attach the polymer to various substrates, creating a durable and functional surface layer.

Research on Separation and Adsorption Materials

The presence of both hydrogen bond donor (N-H) and acceptor (C=O, C-O-C) sites in the polymer structure suggests its potential use in separation and adsorption applications. These functional groups can interact with a variety of molecules, making the polymer a candidate for:

Chromatography: As a stationary phase for separating polar molecules.

Water Treatment: For the removal of heavy metal ions or organic pollutants through chelation and adsorption.

| Target Analyte | Potential Interaction Mechanism | Application Area |

| Heavy Metal Ions | Chelation with amide and ether groups | Environmental Remediation |

| Organic Dyes | Hydrogen bonding and dipole-dipole interactions | Wastewater Treatment |

| Biomolecules | Specific binding interactions | Bioseparations |

Integration into Supramolecular Assemblies and Hybrid Materials

The ability of the amide groups to form strong hydrogen bonds opens up the possibility of using poly(this compound) as a building block for supramolecular structures. By designing polymers with specific chain lengths and architectures, it may be possible to create self-assembling systems such as micelles, vesicles, and gels.

Furthermore, the polymer could be integrated with other materials to form hybrid systems. For example, it could be combined with inorganic nanoparticles to create organic-inorganic hybrid materials with synergistic properties, or with biological molecules to create bio-hybrid systems for applications in tissue engineering and regenerative medicine.

Future Research Directions and Unaddressed Academic Questions for N 2 Methyloxolan 3 Yl Prop 2 Enamide

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of N-substituted acrylamides is a well-established field, yet the pursuit of greener and more efficient methods remains a critical goal. For N-(2-methyloxolan-3-yl)prop-2-enamide, future research should prioritize the development of sustainable synthetic routes that minimize waste and avoid hazardous reagents.

A primary avenue of investigation would be the direct amidation of acrylic acid or its derivatives with 3-amino-2-methyloxolane. Traditional methods often rely on acryloyl chloride, which can be hazardous. uobaghdad.edu.iqresearchgate.netresearchgate.net Alternative, greener approaches could include:

Enzymatic Synthesis: Utilizing enzymes such as lipases or amidases as biocatalysts for the amidation reaction. This approach offers high selectivity under mild conditions, reducing energy consumption and by-product formation.

Catalytic Amidation: Exploring transition metal or organocatalytic systems that can facilitate the direct condensation of the amine and carboxylic acid, generating water as the only byproduct.

Renewable Feedstocks: Investigating the synthesis of the 2-methyloxolane precursor from bio-based sources. Lignocellulosic biomass, for instance, can be a source for furan (B31954) derivatives, which can be further transformed into tetrahydrofuran (B95107) structures.

A comparative analysis of these potential synthetic pathways is outlined in the table below.

| Synthetic Pathway | Potential Catalyst/Reagent | Key Advantages | Research Challenges |

| Conventional Acylation | Acryloyl Chloride, Triethylamine (B128534) | High yield, established method | Use of hazardous reagents, stoichiometric waste |

| Enzymatic Amidation | Lipase (B570770), Amidase | High selectivity, mild conditions, green solvent (e.g., water) | Enzyme stability and cost, reaction rates |

| Direct Catalytic Amidation | Boronic acid catalysts, transition metal complexes | High atom economy, reduced waste | Catalyst efficiency and recovery, reaction conditions |

| Renewable Feedstock Route | Bio-derived 2-methyltetrahydrofuran | Sustainability, reduced fossil fuel dependence | Multi-step synthesis, purification challenges |

Further research should focus on optimizing reaction conditions for these sustainable methods to achieve high yields and purity, making the synthesis of this compound both economically viable and environmentally benign.

Advanced Spectroscopic Corroboration of Theoretical Predictions

The presence of a chiral center and a heterocyclic ring in this compound presents a complex stereochemical landscape. A thorough structural elucidation is paramount and will require a combination of advanced spectroscopic techniques and computational modeling.

Future research should move beyond routine 1D NMR and delve into more sophisticated methods to unequivocally determine the compound's three-dimensional structure. ipb.ptresearchgate.net

2D and 3D NMR Spectroscopy: Techniques such as COSY, HSQC, HMBC, and NOESY/ROESY will be crucial for establishing through-bond and through-space correlations, which can help in assigning the relative stereochemistry of the substituents on the oxolane ring. numberanalytics.comnumberanalytics.comlongdom.org

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can provide information about the absolute configuration of the chiral centers.

These experimental data should be corroborated with theoretical predictions from computational chemistry. upenn.edu Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts, coupling constants, and chiroptical spectra for different possible stereoisomers. A close match between the experimental and computed data would provide a high degree of confidence in the structural assignment.

| Spectroscopic Technique | Information Gained | Complementary Computational Method |

| 1D NMR (¹H, ¹³C) | Basic connectivity, chemical environment of nuclei | DFT chemical shift prediction |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity, proton-carbon correlations | Not directly applicable |

| NOESY/ROESY | Through-space proton-proton proximities, relative stereochemistry | Molecular mechanics/dynamics for conformational analysis |

| VCD/ECD | Absolute configuration | DFT simulation of VCD/ECD spectra |

Deeper Mechanistic Understanding of Complex Chemical Transformations

The polymerization of acrylamide (B121943) monomers can exhibit complex kinetics, and the presence of the 2-methyloxolane moiety could introduce additional mechanistic nuances. mdpi.com Future research should aim to develop a detailed mechanistic understanding of the polymerization of this compound.

Key questions to be addressed include:

How does the heterocyclic substituent influence the reactivity of the acrylamide monomer in free-radical polymerization?

Are there possibilities for side reactions, such as chain transfer to the oxolane ring, that could affect the polymer's molecular weight and structure?

Can controlled polymerization techniques, such as RAFT or ATRP, be effectively employed to synthesize well-defined polymers with controlled molecular weights and low dispersity?

To answer these questions, a combination of experimental and computational approaches will be necessary. In-situ monitoring techniques, such as online NMR or IR spectroscopy, can track the concentrations of monomer and initiator over time, providing valuable kinetic data. rsc.org This experimental data can then be used to develop and validate computational models of the polymerization process. mdpi.comnumberanalytics.commdpi.com Such models can provide insights into the rates of initiation, propagation, and termination, as well as the potential for side reactions. upenn.edu

Rational Design of Polymers with Precisely Tailored Properties and Functions

The unique structure of this compound suggests that its corresponding polymers could possess interesting and potentially useful properties. The heterocyclic ring could impart specific solubility characteristics, while the chiral center could lead to materials with chiroptical properties.

Future research should focus on the synthesis and characterization of both homopolymers and copolymers of this compound. uobaghdad.edu.iqresearchgate.netresearchgate.netnih.gov Key areas of investigation include:

Stimuli-Responsive Polymers: The oxolane moiety could potentially participate in hydrogen bonding, leading to polymers that are responsive to changes in temperature or solvent composition. Copolymerization with other functional monomers could introduce pH or light responsiveness.

Biodegradable Materials: The ether linkage in the oxolane ring could be a potential site for hydrolytic or enzymatic degradation, opening up possibilities for creating more sustainable and biodegradable materials.

Chiral Materials: Polymers with a regular arrangement of chiral centers could find applications in chiral separations or as chiral catalysts.

The properties of these novel polymers should be thoroughly characterized using techniques such as size-exclusion chromatography (SEC), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA).

| Polymer Type | Potential Property/Function | Key Characterization Techniques |

| Homopolymer | Specific solubility, thermal stability, chiroptical activity | SEC, DSC, TGA, Circular Dichroism |

| Temperature-Responsive Copolymer | Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST) behavior | UV-Vis Spectroscopy, Dynamic Light Scattering |

| pH-Responsive Copolymer | pH-dependent swelling or solubility | Potentiometric titration, Swelling studies |

| Biodegradable Copolymer | Degradation under specific conditions | Mass loss studies, SEC monitoring of molecular weight decrease |

Interdisciplinary Approaches and Collaborative Research Initiatives

The full potential of this compound and its derived polymers can only be realized through interdisciplinary collaboration. The complexity of the research, spanning from sustainable synthesis to advanced material applications, necessitates a team-based approach.

Future progress in this area will be significantly enhanced by fostering collaborations between:

Synthetic Organic Chemists: To develop efficient and sustainable synthetic routes to the monomer.

Polymer Chemists: To synthesize and characterize novel polymers with tailored properties.

Computational Chemists: To provide theoretical insights into reaction mechanisms and material properties.

Materials Scientists and Engineers: To explore the potential applications of these new materials in areas such as biomedicine, coatings, and advanced manufacturing.

Establishing academic-industrial partnerships can also be highly beneficial. polymer-search.comacs.org Industry can provide valuable insights into real-world applications and help to scale up the synthesis of promising materials, while academia can focus on fundamental research and the discovery of new knowledge. nih.govresearchgate.netnih.gov Such collaborations can accelerate the translation of basic research into innovative technologies.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.